Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate
Description
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrimidine-thiazole core. Its structure includes a pyrimidine ring substituted with diethyl, dioxo, and thioxo groups, as well as a thiazole moiety with methyl and ethyl ester functionalities.
For example, the synthesis of related thiazolo[3,2-a]pyrimidines often employs thiourea derivatives and ketones under reflux conditions, followed by cyclization .
Properties
CAS No. |
21368-26-3 |
|---|---|
Molecular Formula |
C16H21N3O4S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O4S2/c1-6-18-12(20)10(13(21)19(7-2)16(18)24)14-17(5)9(4)11(25-14)15(22)23-8-3/h6-8H2,1-5H3 |
InChI Key |
YTTIJYIEPFKITG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=C(S2)C(=O)OCC)C)C)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidine
- Starting from ethyl-substituted urea derivatives and thiourea, cyclization is induced under acidic or basic conditions to form the pyrimidine ring.
- Oxidation or selective introduction of keto groups at positions 4 and 6 is achieved via controlled oxidation or by using appropriately substituted precursors.
- The thioxo group at position 2 is introduced by sulfurization reactions, often using Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Synthesis of 2,3-Dihydro-3,4-dimethylthiazole-5-carboxylate
- The thiazole ring is constructed by condensation of α-haloketones with thiourea or related sulfur-nitrogen sources.
- Methyl substituents at positions 3 and 4 are introduced either via alkylation of intermediates or by starting from appropriately substituted ketones.
- The carboxylate group at position 5 is introduced by esterification of the corresponding carboxylic acid using ethanol and acid catalysis or via direct ester synthesis.
Coupling to Form the Final Compound
- The key step involves the condensation of the pyrimidinylidene intermediate with the thiazole carboxylate.
- This is typically performed by reacting the 5-position of the pyrimidine ring (as an active methylene or aldehyde equivalent) with the thiazole carboxylate under conditions favoring C=C bond formation (e.g., Knoevenagel condensation).
- The reaction conditions often include mild bases such as piperidine or triethylamine in solvents like ethanol or DMF.
- Purification is achieved by recrystallization or chromatography.
Data Table Summarizing Preparation Parameters
| Step | Reactants/Precursors | Reagents/Conditions | Key Notes |
|---|---|---|---|
| Pyrimidine ring formation | Ethyl-substituted urea, thiourea | Acid/base catalysis, heating | Cyclization to form 1,3-diethylpyrimidine |
| Keto and thioxo group insertion | Oxidizing agents, Lawesson’s reagent | Controlled oxidation, sulfurization | Positions 4,6 keto; position 2 thioxo |
| Thiazole ring synthesis | α-Haloketones, thiourea | Condensation, heating | Methyl groups introduced via alkylation or starting materials |
| Esterification | Thiazole carboxylic acid, ethanol | Acid catalysis (H2SO4 or HCl) | Formation of ethyl ester |
| Coupling (condensation) | Pyrimidinylidene intermediate, thiazole ester | Base catalysis, mild heating | Knoevenagel-type condensation |
Research Discoveries and Challenges
- The presence of multiple heteroatoms (N, S, O) and sensitive functional groups requires careful control of reaction conditions to avoid decomposition or side reactions.
- The thioxo group (C=S) is particularly sensitive to hydrolysis and oxidation, necessitating inert atmosphere or dry conditions during synthesis.
- The stereochemistry and regiochemistry of the condensation step influence the yield and purity of the final product.
- Advances in microwave-assisted synthesis and solvent-free conditions have been explored in related compounds to improve yield and reduce reaction times, though specific data on this compound is lacking.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Compounds with fluorophenyl or trimethoxybenzylidene groups (e.g., ) exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability.
- Steric Effects : Diethyl and dimethyl groups on the pyrimidine-thiazole core may reduce conformational flexibility, impacting binding affinity .
Pharmacological and Physicochemical Properties
- Anticancer Activity : Thiazolo[3,2-a]pyrimidines (e.g., ) show promise in docking studies against cancer-related kinases, with IC₅₀ values in the micromolar range.
- Solubility: The ethyl ester group in the target compound enhances aqueous solubility compared to non-esterified analogues .
- Crystallography : X-ray studies (e.g., ) reveal puckered pyrimidine rings and hydrogen-bonding networks (C–H···O), which stabilize crystal packing and influence bioavailability.
Biological Activity
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate (CAS No. 21368-26-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure with the formula C16H21N3O4S2 and a molecular weight of approximately 383.49 g/mol.
Chemical Structure and Properties
The compound's structure includes key functional groups such as thiazole and pyrimidine derivatives that are often associated with various biological activities. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O4S2 |
| Molecular Weight | 383.49 g/mol |
| CAS Number | 21368-26-3 |
| Melting Point | Not available |
| Solubility | Not specified |
2. Cytotoxicity
Cytotoxicity assays are crucial for assessing the safety and potential therapeutic applications of new compounds. While direct cytotoxicity data for this specific compound is sparse, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, some thiazole-based compounds have shown effective inhibition of tumor cell proliferation, suggesting potential utility in cancer therapy.
3. Enzyme Inhibition
Compounds containing pyrimidine and thiazole moieties have been studied for their enzyme inhibition capabilities. They may act as inhibitors of critical enzymes involved in metabolic pathways or signal transduction, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of various thiazole derivatives found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within the range of 16–128 µg/ml for effective compounds .
Cytotoxicity Assessment
In a cytotoxicity study involving similar compounds, the lethal concentration (LC50) was evaluated against brine shrimp nauplii (Artemia salina). The results indicated that certain derivatives exhibited LC50 values around 9.19 µg/ml, highlighting their potential as cytotoxic agents .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
The synthesis involves multi-step organic reactions with stringent temperature control and purification steps (e.g., recrystallization, chromatography). Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., glacial acetic acid) are often used to stabilize intermediates during reflux (8–10 hours at 100–110°C) .
- Purification : Sequential recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) improves crystallinity and purity .
- Catalytic additives : Sodium acetate enhances reaction efficiency in condensation steps .
Data Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reflux time | 8–10 h | Maximizes product formation | |
| Solvent ratio (AcOH:Ac₂O) | 1:1 | Stabilizes intermediates | |
| Recrystallization solvent | Ethyl acetate/ethanol (3:2) | Enhances crystal purity |
Q. How can structural characterization techniques validate the compound’s molecular architecture?
Combined spectroscopic and crystallographic methods are essential:
- X-ray diffraction : Resolves conformational details (e.g., puckering of the pyrimidine ring, dihedral angles between fused rings) .
- NMR/IR : Confirms functional groups (e.g., thioether, ester carbonyl) and regiochemistry.
- Computational modeling : SMILES/InChI descriptors enable docking studies to predict bioactivity .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
Initial screening focuses on enzyme inhibition assays (e.g., antifungal, antimicrobial targets):
- Comparative analysis : Benchmark against structurally similar compounds (e.g., Compound A: triazole-thiazole hybrids show stronger enzyme inhibition) .
- Multi-target profiling : Prioritize assays for kinases, dehydrogenases, or microbial enzymes due to thioamide and heterocyclic motifs .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Docking studies : Use molecular dynamics to map interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase). Substituents at the 5-position (e.g., methoxy vs. chloro groups) significantly modulate binding affinity .
- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity. For example, electron-withdrawing groups on the benzylidene ring enhance antifungal potency .
Q. What experimental approaches resolve contradictions in bioactivity data across similar compounds?
- Mechanistic profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing non-specific interactions .
- Metabolite analysis : LC-MS identifies degradation products that may confound activity measurements (e.g., ester hydrolysis under physiological conditions) .
Q. How do substituent modifications at the pyrimidine and thiazole moieties impact metabolic stability?
- In vitro microsomal assays : Compare metabolic half-lives of derivatives. Methyl groups at the 3,4-positions of the thiazole ring reduce oxidative metabolism .
- Pro-drug strategies : Ester-to-amide conversion (e.g., ethyl → methyl carbamate) improves plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
